2-Cyclohexyl-N-methylacetamide

Vue d'ensemble

Description

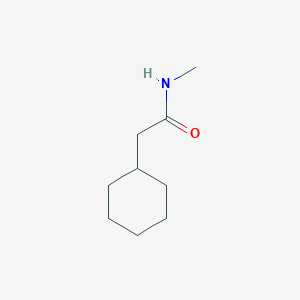

2-Cyclohexyl-N-methylacetamide is an organic compound with the molecular formula C9H17NO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a cyclohexyl group, and the nitrogen atom is methylated

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Cyclohexyl-N-methylacetamide can be synthesized through the reaction of cyclohexylamine with N-methylacetamide. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow systems. The process begins with the mixing of cyclohexylamine and N-methylacetamide in the presence of a catalyst. The reaction mixture is then heated to the desired temperature and maintained under controlled conditions to achieve high yield and purity. The final product is purified through distillation or crystallization techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Cyclohexyl-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.

Substitution: Halogens, electrophiles; reactions are conducted in the presence of a suitable catalyst or under UV light to facilitate the substitution process.

Major Products Formed:

Oxidation: Oxidized derivatives such as cyclohexyl-N-methylacetamide oxides.

Reduction: Reduced derivatives like cyclohexyl-N-methylacetamide alcohols.

Substitution: Substituted derivatives with halogens or other functional groups.

Applications De Recherche Scientifique

Organic Synthesis

2-Cyclohexyl-N-methylacetamide serves as a valuable reagent in organic synthesis. It acts as a building block for more complex molecules and is utilized in various chemical reactions such as:

- Oxidation: Using agents like potassium permanganate to form oxidized derivatives.

- Reduction: Employing lithium aluminum hydride for obtaining reduced derivatives.

- Substitution Reactions: Reacting with halogens or electrophiles to create substituted derivatives.

Biological Activities

Research has indicated potential biological activities of this compound, including:

- Antimicrobial Properties: Studies suggest its efficacy against certain bacterial strains.

- Antifungal Activities: Investigated for its ability to inhibit fungal growth.

Medicinal Chemistry

The compound is being explored for its therapeutic applications:

- Drug Development: It is considered as a pharmaceutical intermediate in the synthesis of new drugs.

- Potential Therapeutics: Investigated for roles in treating various conditions due to its interaction with biological targets.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and polymers. Its unique properties make it suitable for various applications in manufacturing processes where specific chemical interactions are required.

Case Studies

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against several bacterial strains. Results demonstrated significant inhibition zones compared to control samples, indicating its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Drug Development

Research into the use of this compound as an intermediate in synthesizing analgesic drugs showed promising results. The compound's ability to modulate opioid receptors suggests it could be a candidate for developing pain management therapies without the side effects associated with traditional opioids .

Mécanisme D'action

The mechanism of action of 2-Cyclohexyl-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic balance within cells.

Comparaison Avec Des Composés Similaires

N-Methylacetamide: A simpler derivative of acetamide, lacking the cyclohexyl group.

Cyclohexylamine: Contains the cyclohexyl group but lacks the amide functionality.

2-Cyano-N-cyclohexyl-N-methylacetamide: A similar compound with a cyano group instead of the acetamide group.

Uniqueness: 2-Cyclohexyl-N-methylacetamide is unique due to the presence of both the cyclohexyl and N-methylacetamide groups, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in simpler or structurally different compounds.

Activité Biologique

2-Cyclohexyl-N-methylacetamide is a chemical compound with a unique structural configuration that includes a cyclohexyl group and an acetamide moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 183.29 g/mol. The compound's structure is characterized by:

- A cyclohexyl ring providing lipophilicity.

- An acetamide group that may influence solubility and bioactivity.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets within biological systems. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various cellular processes. Notably, it has been investigated for:

- Neurotransmitter modulation : Similar compounds have shown potential as modulators of neurotransmitter systems, suggesting that this compound may exhibit similar properties.

- Enzyme inhibition : It may inhibit enzymes involved in metabolic pathways, thereby influencing metabolic balance within cells.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be informative:

| Compound Name | Structure Features | Unique Biological Activities |

|---|---|---|

| N-cyclohexyl-N-methylacetamide | Lacks aminomethyl group | Different receptor interactions |

| 1-(aminomethyl)-cyclohexanemethanol | Contains hydroxymethyl group | Potentially more hydrophilic |

| 2-[1-(dimethylamino)cyclohexyl]acetamide | Contains dimethylamino instead | Enhanced lipophilicity |

This table illustrates how the structural differences can lead to variations in biological activity and pharmacological effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Cytotoxicity Evaluations : In vitro studies have assessed the cytotoxic effects on various cancer cell lines. For example, derivatives similar to this compound were tested against MCF-7 and MDA-MB-231 breast cancer cells, revealing significant cytotoxicity and selectivity towards specific cell types .

- Molecular Docking Studies : These studies have shown that compounds with similar structures can bind effectively to target proteins, indicating potential therapeutic applications in drug design .

- Enzymatic Interaction Studies : Research focusing on enzyme interactions has highlighted the potential for this compound to influence metabolic pathways through enzyme modulation.

Propriétés

IUPAC Name |

2-cyclohexyl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-10-9(11)7-8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFJVSURSBKXDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562319 | |

| Record name | 2-Cyclohexyl-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62141-37-1 | |

| Record name | 2-Cyclohexyl-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.